molecular formula C9H11FO B8753739 2-(2-fluoro-5-methylphenyl)ethan-1-ol

2-(2-fluoro-5-methylphenyl)ethan-1-ol

Cat. No.: B8753739
M. Wt: 154.18 g/mol
InChI Key: DLNYAXHHQMKTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluoro-5-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11FO It consists of a phenyl ring substituted with a fluorine atom and a methyl group, along with an ethanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-fluoro-5-methylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where 2-fluoro-5-methylbenzene is reacted with ethylene oxide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(2-Fluoro-5-methyl-phenyl)acetone.

    Reduction: 2-(2-Methyl-phenyl)ethanol.

    Substitution: 2-(2-Methoxy-5-methyl-phenyl)-ethanol.

Scientific Research Applications

2-(2-fluoro-5-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylphenyl isocyanate
  • 2-Fluoro-5-methoxyphenylboronic acid
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Uniqueness

2-(2-fluoro-5-methylphenyl)ethan-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased reactivity and solubility, compared to similar compounds. The presence of the fluorine atom also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

2-(2-fluoro-5-methylphenyl)ethanol

InChI

InChI=1S/C9H11FO/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,6,11H,4-5H2,1H3

InChI Key

DLNYAXHHQMKTJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)CCO

Origin of Product

United States

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